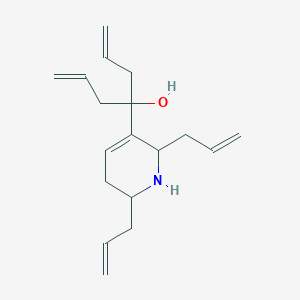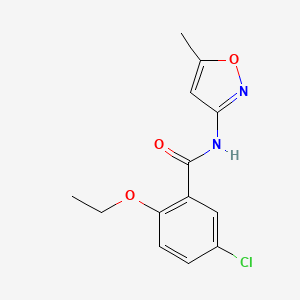![molecular formula C16H19N3O2 B5526861 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5526861.png)
7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related spiro compounds often involves innovative strategies to construct the spirocyclic framework efficiently. For example, a metal-free tandem oxidative C(sp(3))-H bond functionalization of alkanes coupled with dearomatization of N-phenyl-cinnamamides has been reported as a method to access alkylated 1-azaspiro[4.5]decanes with excellent regioselectivity and diastereoselectivity (Honglin Zhang et al., 2016). Such synthetic routes emphasize the creative approaches utilized to form complex spirocyclic systems.
Molecular Structure Analysis
The crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and the spatial arrangement of atoms within the compound. For instance, a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, demonstrated a molecular structure featuring a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings (Wang et al., 2011). This highlights the diverse conformations that spirocyclic compounds can adopt.
Scientific Research Applications
Synthesis and Structural Diversity
The synthesis of compounds similar to 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane is a significant area of research due to their complex spirocyclic structures and potential biological activities. For example, the synthesis of various spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, has been explored due to their biological significance and the challenges they present in chemical synthesis (Sinibaldi & Canet, 2008). Similarly, the development of novel spiro heterocycles for their analgesic activity highlights the therapeutic potential of these compounds (Cohen, Banner, & Lopresti, 1978).
Anticancer and Anticonvulsant Activities
The anticancer properties of spirocyclic compounds have been investigated, with some derivatives showing moderate to high inhibitory activities against various cancer cell lines, illustrating the potential of spirocyclic compounds in oncology research (Flefel et al., 2017). Additionally, the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has been evaluated, indicating the potential of spirocyclic compounds in the development of new treatments for epilepsy (Obniska, Kamiński, & Tatarczyńska, 2006).
Antiviral Properties
The antiviral efficacy of 1-thia-4-azaspiro[4.5]decane-3-one derivatives against human coronavirus suggests the relevance of spirocyclic structures in the development of antiviral drugs, underscoring their potential in addressing global health challenges such as viral outbreaks (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Novel Therapeutic Applications
Research into the development of spirothiazolidines analogs for anticancer and antidiabetic applications highlights the versatile therapeutic potential of spirocyclic compounds. These studies have identified several compounds with significant activity against cancer cell lines and as inhibitors of enzymes relevant to diabetes management (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-5-13(6-3-1)14-17-15(21-18-14)19-9-4-7-16(11-19)8-10-20-12-16/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZIAIWEEQZEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5526787.png)
![6-(methylthio)-2-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5526789.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5526791.png)
![3-(4-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526800.png)


![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5526821.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5526827.png)

![{4-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526842.png)


![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)
